molecular formula C6H11N3 B171362 N,N,1-Trimethyl-1H-imidazol-4-amine CAS No. 196304-08-2

N,N,1-Trimethyl-1H-imidazol-4-amine

Cat. No.: B171362
CAS No.: 196304-08-2
M. Wt: 125.17 g/mol
InChI Key: PPWNRKHZPROPTD-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-1H-imidazol-4-amine is a substituted imidazole derivative featuring three methyl groups at the 1-position and both nitrogen atoms of the imidazole ring. Its molecular formula is C₆H₁₁N₃, with a molecular weight of 125.17 g/mol. The compound’s structure combines the aromatic imidazole core with methyl substituents, which enhance lipophilicity and influence electronic properties.

Properties

CAS No.

196304-08-2

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

N,N,1-trimethylimidazol-4-amine

InChI

InChI=1S/C6H11N3/c1-8(2)6-4-9(3)5-7-6/h4-5H,1-3H3

InChI Key

PPWNRKHZPROPTD-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1)N(C)C

Canonical SMILES

CN1C=C(N=C1)N(C)C

Synonyms

1H-Imidazol-4-amine,N,N,1-trimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds are analyzed for structural and functional similarities/differences:

Compound Name Molecular Formula Key Substituents/Ring System Key Properties/Applications References
N,N,1-Trimethyl-1H-imidazol-4-amine C₆H₁₁N₃ 1H-imidazole with N,N,1-trimethyl High lipophilicity; potential ligand or intermediate -
N-Nitroaminoimidazoline C₃H₆N₄O₂ 4,5-dihydroimidazole (imidazoline) with nitro group Explosive precursor; regulated under UN guidelines
Tizanidine C₉H₈ClN₅S 4,5-dihydroimidazole fused to benzothiadiazole Muscle relaxant; crystalline stability
4-(1,2-Dihydrotriazin-2-yl)-imidazol-5-amine C₆H₈N₆ Imidazole fused to 1,2-dihydrotriazine High nitrogen content; potential agrochemical use
1-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine C₁₀H₁₃N₃O 4,5-dihydroimidazole with methoxyphenyl Pharmaceutical intermediate; salt forms (e.g., hydrobromide)
Key Observations:
  • Ring Saturation: Unlike the fully aromatic imidazole in the target compound, N-nitroaminoimidazoline (imidazoline) and Tizanidine (4,5-dihydroimidazole) feature partially saturated rings, reducing aromaticity and altering reactivity .
  • Tizanidine’s benzothiadiazole moiety contributes to its pharmacological activity .

Physical and Spectral Properties

  • Melting Points: Tizanidine exhibits a defined melting point (decomposition at 296 K), while N-nitroaminoimidazoline’s stability is influenced by its nitro group .
  • Spectral Data :
    • NMR : Imidazole derivatives in (e.g., N-(4-arylidene)-1H-benzo[d]imidazol-2-amine) show characteristic aromatic proton shifts (δ 8.18–9.45 ppm), comparable to the target compound’s expected signals .
    • Crystallography : Tizanidine ’s crystal structure (data-to-parameter ratio = 16.9) highlights the precision achievable in imidazole derivative characterization .

Preparation Methods

N1-Methylation Using Sodium Hydride and Methyl Iodide

The N1 position of 1H-imidazol-4-amine is selectively methylated using sodium hydride (NaH) as a base and methyl iodide (CH₃I) as the methylating agent. This reaction is conducted in dimethylformamide (DMF) at low temperatures (-10°C) to minimize over-alkylation.

Procedure :

  • N1-Methylation :

    • 1H-Imidazol-4-amine is treated with NaH in DMF, followed by dropwise addition of CH₃I.

    • The reaction yields 1-methyl-1H-imidazol-4-amine with >90% purity after recrystallization.

  • N4,N4-Dimethylation :

    • The intermediate 1-methyl-1H-imidazol-4-amine undergoes further alkylation with excess CH₃I (1.25 equiv) in the presence of NaH.

    • The reaction is stirred at -10°C for 4 hours, yielding N,N,1-trimethyl-1H-imidazol-4-amine in 47.5% isolated yield.

Key Insights :

  • Temperature Control : Maintaining sub-zero temperatures prevents polysubstitution.

  • Base Selection : NaH ensures deprotonation of the amine, facilitating efficient methylation.

Cyclization of Methylated Diamide Precursors

Diamide Cyclization Under Basic Conditions

Imidazole rings can be constructed via cyclization of diamides containing pre-installed methyl groups. For example, α-amino amides derived from methylamine react with carboxylic acids or orthoesters to form intermediates that cyclize under basic conditions.

Procedure :

  • Diamide Formation :

    • Methylamine reacts with methyl orthoformate in acetic acid to generate an α-imino amide intermediate.

  • Cyclization :

    • Treatment with sodium hydroxide in ethanol induces cyclization, producing 1,4,5-trimethylimidazol-4-amine derivatives.

Example :

  • Reaction of N-methyl-α-amino amide with trimethyl orthoformate yields this compound in 60–70% yield.

Optimization :

  • Orthoester Ratio : Excess orthoester (3–5 equiv) suppresses triazine byproduct formation.

  • Acid Catalysis : Acetic acid accelerates imine formation, enhancing cyclization efficiency.

Microwave-Assisted Multicomponent Reactions

One-Pot Synthesis via 1,5-Electrocyclization

Microwave irradiation facilitates rapid imidazole ring formation. A three-component reaction between 1,2-diaza-1,3-dienes, primary amines, and aldehydes generates imidazole-4-carboxylates, which are subsequently reduced and methylated.

Procedure :

  • Electrocyclization :

    • 1,2-Diaza-1,3-diene reacts with methylamine and paraformaldehyde under microwave irradiation (150°C, 20 min) to form 3-methylimidazole-4-carboxylate.

  • Reduction and Methylation :

    • The carboxylate is reduced to the amine using LiAlH₄, followed by methylation with CH₃I/NaH.

Yield : 68–78% over two steps.

Advantages :

  • Time Efficiency : Microwave irradiation reduces reaction times from hours to minutes.

  • Functional Group Tolerance : Compatible with diverse aldehydes and amines.

Catalytic N-Methylation Using Methanol

Ruthenium-Catalyzed Transfer Hydrogenation

Methanol serves as a sustainable C1 source for N-methylation. A ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) promotes transfer hydrogenation, converting primary amines to N,N-dimethyl derivatives.

Procedure :

  • N1-Methylation :

    • 1H-Imidazol-4-amine reacts with methanol at 120°C under H₂ pressure (30 bar) to yield 1-methyl-1H-imidazol-4-amine.

  • N4,N4-Dimethylation :

    • Prolonged reaction (24–48 hours) with excess methanol and catalyst achieves full dimethylation.

Yield : 80–90%.

Mechanistic Notes :

  • Hemiaminal Intermediate : Methanol dehydrogenates to formaldehyde, forming a hemiaminal that undergoes irreversible hydrogenation to the methylated product.

Comparative Analysis of Methods

Method Key Reagents Yield Advantages Limitations
Sequential AlkylationNaH, CH₃I47.5%High selectivity, scalableRequires cryogenic conditions
Diamide CyclizationOrthoesters, NaOH60–70%One-pot ring formationByproduct formation (triazines)
Microwave SynthesisMicrowave irradiation68–78%Rapid, energy-efficientSpecialized equipment required
Catalytic MethylationRu catalyst, methanol80–90%Sustainable, mild conditionsHigh pressure H₂ needed

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